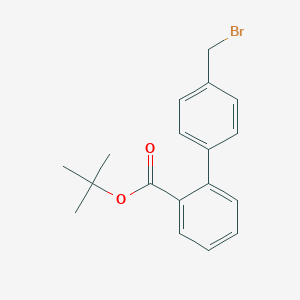

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

Description

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS: 114772-40-6) is a brominated biphenyl derivative with the molecular formula C₁₈H₁₉BrO₂ and a molecular weight of 347.25 g/mol . It is widely employed as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of antihypertensive agents like Telmisartan . The compound features a tert-butyl ester group at the 2-position of the biphenyl system and a bromomethyl substituent at the 4'-position, which confers reactivity for further alkylation or coupling reactions . Its purity is typically ≥98% (HPLC), with production scales reaching 50 kgs .

Properties

IUPAC Name |

tert-butyl 2-[4-(bromomethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXCWNQNVMAENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150847 | |

| Record name | tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-40-6 | |

| Record name | tert-Butyl 4-bromomethylbiphenyl-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmisartan impurity H [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4'-(BROMOMETHYL)BIPHENYL-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME3I28O0TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Acid Chloride

4'-Methylbiphenyl-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in chloroform under reflux to form the corresponding acid chloride. Excess thionyl chloride is removed via distillation, yielding a reactive intermediate primed for esterification.

Esterification with tert-Butanol

The acid chloride is dissolved in tetrahydrofuran (THF) and reacted with potassium tert-butoxide at 5°C. This step replaces the chloride with a tert-butoxy group, forming tert-butyl 4'-methylbiphenyl-2-carboxylate. The reaction proceeds via nucleophilic acyl substitution, with the tert-butyl group providing steric bulk to enhance crystallinity.

Bromination Using N-Bromosuccinimide

The methyl group at the 4'-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux. Radical initiation conditions facilitate selective bromination at the benzylic position, yielding this compound.

Key Reaction Conditions

-

Temperature: Reflux (~76°C for CCl₄)

-

Reagents: NBS (1.1 equiv), CCl₄ solvent

-

Workup: Filtration and recrystallization from ethyl acetate/hexane

Suzuki Coupling Approach

An alternative route employs Suzuki-Miyaura cross-coupling to construct the biphenyl backbone before introducing the bromomethyl and tert-butyl ester groups.

Boronic Ester Preparation

2-Bromo-4-methylbenzoic acid is converted to its tert-butyl ester, followed by borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. This yields 2-(4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable boronic ester.

Cross-Coupling Reaction

The boronic ester is coupled with 2-bromobenzoic acid tert-butyl ester under palladium catalysis (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at reflux. This step forms the biphenyl structure with a methyl group at the 4'-position.

Bromination and Esterification

The intermediate undergoes bromination with NBS, analogous to the acid chloride route, to install the bromomethyl group. Final esterification with tert-butanol completes the synthesis.

Advantages

-

Enables modular construction of substituted biphenyls.

-

Avoids harsh acid chloride conditions.

Alternative Bromination Methods

Patent literature describes bromination strategies for ethyl 4'-methylbiphenyl-2-carboxylate, which can be adapted for the tert-butyl analogue.

Radical Bromination

Ethyl 4'-methylbiphenyl-2-carboxylate is brominated using NBS under radical initiation (e.g., AIBN) in CCl₄. The tert-butyl variant likely follows similar conditions, though reaction times and temperatures may require optimization.

Purity Considerations

Crude brominated products often exhibit 84–85% purity by HPLC. Purification via anti-solvent crystallization (e.g., hexane/ethyl acetate) enhances purity to >99.5% without chromatography.

Characterization and Analytical Data

Crystallographic Analysis

X-ray diffraction confirms the structure of this compound:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 14.21 Å, b = 7.89 Å, c = 16.53 Å |

| β angle | 95.4° |

| Volume | 1837 ų |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate serves as a versatile intermediate in various research applications:

Chemistry

- Intermediate in Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Biology

- Study of Angiotensin II Receptor Antagonists: The compound is employed in research focused on angiotensin II receptor antagonists, which are critical in managing hypertension and cardiovascular diseases. It aids in understanding the pharmacodynamics and pharmacokinetics of these therapeutic agents.

Medicine

- Drug Development: this compound is utilized in developing drugs targeting hypertension and related cardiovascular conditions. Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) enhances its significance in medicinal chemistry.

Industry

- Production of Specialty Chemicals: The compound finds applications in producing specialty chemicals and materials, leveraging its unique chemical properties for industrial processes.

Recent studies highlight several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent. |

| Anti-inflammatory Effects | May reduce inflammation markers in vitro, suggesting therapeutic use in inflammatory diseases. |

| Metabolic Regulation | Influences lipid metabolism, potentially impacting metabolic disorders. |

Anticancer Activity

A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Inflammation Modulation

In vitro experiments indicated that this compound could downregulate pro-inflammatory cytokines in macrophage cultures, highlighting its possible application in treating chronic inflammatory conditions.

Metabolic Studies

Research has shown that this compound may modulate lipid profiles in animal models, leading to decreased triglyceride levels and improved insulin sensitivity.

Pharmacokinetics

The pharmacokinetic profile remains to be fully elucidated; however, initial findings suggest:

- Absorption: Rapid absorption observed in gastrointestinal models.

- Distribution: Moderate distribution with potential accumulation in adipose tissue.

- Metabolism: Likely undergoes hepatic metabolism with potential active metabolites contributing to biological effects.

- Excretion: Primarily renal excretion noted in preliminary studies.

Mechanism of Action

The primary mechanism of action of tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate involves its role as a precursor in the synthesis of angiotensin II receptor antagonists. These antagonists block the angiotensin II receptors, preventing the binding of angiotensin II, a peptide hormone that causes vasoconstriction and an increase in blood pressure. By blocking these receptors, the antagonists help in lowering blood pressure and improving fluid balance.

Comparison with Similar Compounds

Tert-butyl 4-(bromomethyl)benzoate (CAS: 108052-76-2)

- Structure : Lacks the biphenyl system, featuring a single benzene ring with bromomethyl and tert-butyl ester groups at the 4- and 1-positions, respectively .

- Molecular Formula : C₁₂H₁₅BrO₂ (MW: 287.15 g/mol).

- Reactivity: The absence of the biphenyl moiety simplifies synthesis but limits applications in complex drug scaffolds.

- Applications : Primarily used in small-molecule synthesis rather than polycyclic drug intermediates .

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

- Structure : Similar biphenyl core but substitutes the tert-butyl ester with a methyl ester .

- Molecular Formula : C₁₅H₁₃BrO₂ (MW: 305.17 g/mol).

- Reactivity : The methyl ester is more labile to hydrolysis under basic or acidic conditions compared to the tert-butyl group, which requires stronger acids (e.g., trifluoroacetic acid) for cleavage . This impacts stepwise syntheses where selective deprotection is needed.

- Applications : Used in Telmisartan synthesis but necessitates additional steps to avoid premature ester hydrolysis .

Tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate (CAS: N/A)

- Structure : Replaces the biphenyl system with a thiophene ring , containing bromine at the 4-position and bromomethyl at the 3-position .

- Molecular Formula : C₁₀H₁₁Br₂O₂S (MW: 356.07 g/mol).

- Reactivity : The electron-rich thiophene ring alters electronic properties, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reducing stability under oxidative conditions .

- Applications : Specialized in heterocyclic drug synthesis, such as kinase inhibitors, rather than biphenyl-based therapeutics .

Comparative Analysis of Key Properties

Bromination Efficiency

The compound achieves similar yields (~90%) in both chloroform and carbon tetrachloride during bromination, highlighting its adaptability to diverse solvent systems . By contrast, analogs like tert-butyl 4-(bromomethyl)benzoate may require optimized conditions due to reduced steric bulk .

Pharmacological Relevance

While the biphenyl structure enables PPARγ antagonism in derived compounds (e.g., indole biphenylcarboxylic acids), thiophene or benzoate analogs lack this bioactivity, underscoring the importance of the biphenyl scaffold in drug design .

Biological Activity

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS Number: 114772-40-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, highlighting its significance in various therapeutic contexts.

- Molecular Formula : C18H19BrO2

- Molecular Weight : 347.253 g/mol

- InChI Key : YHXCWNQNVMAENQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that this compound may influence several biochemical pathways:

- G-protein-coupled receptors (GPCRs) : It is hypothesized that the compound may interact with GPCRs, which play a crucial role in signal transduction and cellular responses.

- Histone Deacetylases (HDACs) : Inhibition of HDAC activity has been observed, suggesting potential epigenetic regulation of gene expression, which can impact cell proliferation and differentiation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects on various cancer cell lines, potentially inhibiting tumor growth. |

| Anti-inflammatory Effects | May reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases. |

| Metabolic Regulation | Influences lipid metabolism and may have implications for metabolic disorders. |

Case Studies and Research Findings

-

Anticancer Activity :

A study explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent . -

Inflammation Modulation :

In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures. This effect suggests a possible application in treating chronic inflammatory conditions . -

Metabolic Studies :

Research has indicated that this compound may modulate lipid profiles in animal models, leading to decreased triglyceride levels and improved insulin sensitivity .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated; however, initial findings suggest:

- Absorption : Rapid absorption in gastrointestinal models.

- Distribution : Moderate distribution with potential accumulation in adipose tissue.

- Metabolism : Likely undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion : Primarily renal excretion observed in preliminary studies.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate?

- Methodological Answer : A widely used approach involves the alkylation of biphenyl derivatives with tert-butyl esters. For example, in multi-step syntheses, this compound is generated via nucleophilic substitution using bromomethyl precursors under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF). This intermediate is critical in constructing indole-based pharmacophores, as demonstrated in the synthesis of PPARγ antagonists .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Focus on bromomethyl proton signals (δ ~4.5–4.8 ppm) and tert-butyl group protons (δ ~1.3 ppm).

- HPLC/MS : To confirm molecular ion peaks (expected m/z: 349.24 for [M+H]⁺) and purity.

- Elemental Analysis : Validate molecular formula (C₁₈H₁₉BrO₂).

- Chromatographic Purity Testing : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify impurities like methyl ester analogs .

Advanced Questions

Q. How can researchers optimize the alkylation reaction conditions for this compound in multi-step syntheses?

- Methodological Answer : Optimization strategies include:

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .

- Solvent Effects : Use DMF or THF to improve solubility of aromatic intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Base Compatibility : K₂CO₃ or NaH are preferred for deprotonation without ester hydrolysis .

Q. What are the key considerations for impurity profiling when this compound is used as a pharmaceutical intermediate?

- Methodological Answer : Impurities such as methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2) arise from incomplete alkylation or ester hydrolysis. Analytical workflows should include:

- HPLC-DAD/ELSD : Compare retention times against certified reference standards (e.g., EP Impurity H) .

- Mass Spectrometry : Detect trace impurities via high-resolution MS (e.g., Q-TOF).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts .

Q. How does the tert-butyl protecting group influence the reactivity and stability of this compound under various reaction conditions?

- Methodological Answer : The tert-butyl group:

- Enhances Stability : Resists hydrolysis under basic conditions (pH 7–12) due to steric hindrance.

- Facilitates Deprotection : Cleaved selectively with strong acids (e.g., TFA) in final synthetic steps.

- Impacts Solubility : Improves solubility in organic solvents (e.g., dichloromethane) during coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.